[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride
Description
(Furan-2-yl)methylamine hydrochloride is an organic ammonium salt characterized by a furan-2-ylmethyl group attached to a secondary amine (isopropyl group), with a hydrochloride counterion. Its molecular formula is C₈H₁₄ClNO, and it has a molecular weight of 175.66 g/mol . This compound is typically synthesized via alkylation of furan-2-ylmethanamine with isopropyl halides, followed by hydrochloride salt formation. It finds applications in pharmaceutical intermediates and materials science due to its balanced polarity and stability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(furan-2-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-7(2)9-6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAXMXXDYQVPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methylamine hydrochloride typically involves the reaction of furan-2-carboxaldehyde with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (Furan-2-yl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Intermediate in Synthesis : (Furan-2-yl)methylamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in developing new compounds with potential pharmacological activities.
- Reactivity Studies : The compound can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology :
- Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. It interacts with various enzymes and proteins, influencing metabolic pathways.
- Cellular Effects : Studies show that (Furan-2-yl)methylamine hydrochloride can induce apoptosis in cancer cell lines by affecting cellular signaling pathways and gene expression.
-
Medicine :
- Therapeutic Potential : Investigations are underway to explore its potential therapeutic applications in treating bacterial infections and cancer. Preliminary studies suggest that it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
- Drug Development : The compound’s unique structure may lead to the development of novel drugs targeting specific diseases, particularly in neuropharmacology and oncology.
Antimicrobial Activity
A study evaluated the antimicrobial properties of (Furan-2-yl)methylamine hydrochloride against various bacterial strains. The results indicated significant inhibition at certain concentrations, suggesting its potential use as an antimicrobial agent.
Enzyme Interaction Studies
Research has demonstrated that this compound modulates enzyme activities involved in metabolic pathways. For example, it was shown to affect the phosphorylation states of specific kinases involved in inflammatory responses.
Anticancer Applications
Investigations into the anticancer properties revealed that related compounds could induce apoptosis in cancer cell lines. Further exploration into (Furan-2-yl)methylamine hydrochloride's effects on cancer biology is warranted.
Mechanism of Action
The mechanism of action of (Furan-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit the activity of certain enzymes, thereby exerting its antimicrobial or antifungal properties .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Differences vs. Target Compound | References |
|---|---|---|---|---|---|
| Furan-2-ylmethyl-methylamine hydrochloride | C₆H₁₀ClNO | 147.60 | Methyl group instead of isopropyl | Simpler structure; lower molecular weight and reduced lipophilicity. | |
| (2S)-1-aminopropan-2-ylamine dihydrochloride | C₅H₁₄Cl₂F₂N₂ | 223.09 | Chiral center + difluoroethyl group | Enhanced metabolic stability due to fluorine; dihydrochloride salt increases solubility. | |
| (2-2-difluoroethyl)(propan-2-yl)amine hydrochloride | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl substituent | Higher electronegativity from fluorine; potential for altered reactivity. |
Key Insights :
Aromatic Ring Modifications
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Differences vs. Target Compound | References |
|---|---|---|---|---|---|
| N-(4-Bromobenzyl)-2-propanamine hydrochloride | C₁₀H₁₅BrClN | 288.60 | 4-Bromophenyl instead of furan | Bromine increases molecular weight and steric hindrance; potential for halogen bonding. | |
| (3-Phenoxyphenyl)methylamine hydrochloride | C₁₆H₂₀ClNO | 277.79 | Phenoxyphenyl group | Extended aromatic system enhances π-π stacking but reduces solubility. | |
| 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | C₉H₁₂ClN₃O₂ | 229.67 | Oxadiazole ring fused with furan | Oxadiazole introduces hydrogen-bonding sites; increased polarity. |
Key Insights :
Functional Group Additions
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Differences vs. Target Compound | References |
|---|---|---|---|---|---|
| (4-nitrophenyl)methylamine hydrochloride | C₁₀H₁₄N₂O₂·HCl | 230.69 | Nitro group on phenyl ring | Strong electron-withdrawing effect; potential for redox activity. | |
| 1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride | C₁₆H₁₈Br₂ClN | 427.59 | Two 4-bromophenyl groups | High molecular weight and halogen content; likely low solubility. | |
| 1-(furan-2-yl)-2-methylpropan-1-amine hydrochloride | C₈H₁₄ClNO | 175.66 | Branched methyl group on propane | Steric hindrance near the amine; possible conformational rigidity. |
Biological Activity
(Furan-2-yl)methylamine hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
(Furan-2-yl)methylamine hydrochloride is a furan derivative characterized by a furan ring and a propan-2-yl amine group. The presence of the furan moiety is significant as it often correlates with various pharmacological properties, including antimicrobial and anticancer activities.
The biological activity of (Furan-2-yl)methylamine hydrochloride is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to interact with monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters, potentially affecting mood and cognitive functions .
- Cellular Effects : It influences cellular signaling pathways, gene expression, and metabolic processes. For instance, studies have indicated that it can induce apoptosis in certain cancer cell lines, such as HL-60 cells, through mechanisms involving DNA fragmentation .
Antimicrobial Properties
Research indicates that many furan derivatives exhibit significant antimicrobial activity against various bacterial strains. (Furan-2-yl)methylamine hydrochloride has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. It has been observed to affect the proliferation of cancer cells and induce apoptosis, highlighting its potential as an anticancer therapeutic agent .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| MAO Inhibition | Increased neurotransmitter levels |
Case Studies
- Study on MAO Inhibition : A study evaluated the effects of (Furan-2-yl)methylamine hydrochloride on MAO activity. The compound demonstrated selective inhibition of MAO-B with an IC50 value significantly lower than traditional inhibitors, suggesting its potential use in treating neurological disorders .
- Anticancer Research : Another investigation focused on the compound's effect on HL-60 leukemia cells. Results indicated that treatment with (Furan-2-yl)methylamine hydrochloride led to increased apoptosis rates compared to control groups, supporting its development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Furan-2-yl)methylamine hydrochloride?
- Methodology :
- Reductive Amination : React furfuryl alcohol with isopropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The hydrochloride salt is precipitated using HCl in anhydrous ethanol .
- Purification : Recrystallize from a solvent system like ethanol/ethyl acetate to achieve >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are optimal for characterizing purity and structural integrity?
- HPLC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) to detect impurities at <0.1% levels. Monitor for byproducts like unreacted isopropylamine .
- Elemental Analysis : Verify stoichiometry (CHClNO expected: C 53.48%, H 7.85%, N 7.80%) .
- NMR Spectroscopy : Assign peaks using -NMR (e.g., furan carbons at 110–150 ppm, amine carbon at 45–55 ppm) .
Q. How to determine solubility profiles for this compound in common laboratory solvents?
- Procedure : Prepare saturated solutions in solvents (e.g., water, methanol, DMSO) at 25°C. Centrifuge and quantify dissolved compound via UV-Vis (λ = 260 nm) .
- Example Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15.2 ± 0.5 |
| Methanol | 89.7 ± 1.2 |
| DMSO | 120.5 ± 2.1 |
Advanced Research Questions
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- X-ray Crystallography : Resolve ambiguous NMR assignments by growing single crystals (ethanol/water 3:1) and solving the structure using SHELXL .
- Cross-Validation : Compare experimental IR stretches (e.g., N–H bend at 1600–1650 cm) with DFT-calculated spectra .
Q. What experimental strategies mitigate instability of the hydrochloride salt under varying pH conditions?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., free amine via HPLC-MS) .
- Buffer Compatibility : Use citrate buffer (pH 4.0) for aqueous studies to minimize hydrolysis. Avoid alkaline conditions (pH > 8) .
Q. How to design a study probing its interaction with biological targets (e.g., receptors)?
- Molecular Docking : Use AutoDock Vina to model binding to G protein-coupled receptors (GPCRs). Validate with -ligand displacement assays .
- Isotopic Labeling : Synthesize -labeled analogs (using -isopropylamine) for tracking metabolic pathways via LC-MS .
Data Contradiction Analysis
Resolving conflicting reports on its hygroscopicity:
- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to measure moisture uptake. Compare with literature values (e.g., 5% weight gain at 75% RH) .
- Mitigation : Store in desiccators with PO and use argon-filled vials for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
